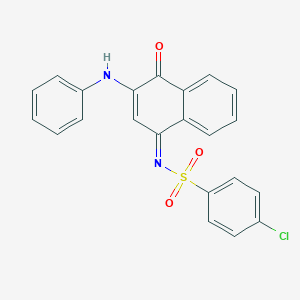
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide, also known as Sulfasalazine, is a synthetic compound that has been used for the treatment of various inflammatory diseases. Its chemical structure consists of a naphthalene ring, an aniline group, and a sulfonamide group.
Wirkmechanismus
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee works by inhibiting the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and by inhibiting their production, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee is able to reduce inflammation. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee also inhibits the activity of nuclear factor kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the migration of inflammatory cells to sites of inflammation. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has also been shown to have antioxidant properties and to be able to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for investigating the role of inflammation in various diseases. It is also readily available and relatively inexpensive. However, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee. One area of interest is its potential use in the treatment of cancer. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is ongoing research to investigate its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and there is ongoing research to investigate its potential as a treatment for this condition. Finally, there is ongoing research to develop new analogs of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee with improved solubility and pharmacokinetic properties, which could lead to the development of more effective therapies.
Synthesemethoden
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminophenol to form 4-chlorobenzenesulfonamide. The resulting compound is then reacted with 1,4-naphthoquinone to form the final product, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-chlorobenzenesulfonamidee has been extensively studied for its anti-inflammatory properties and has been used to treat various inflammatory diseases, including rheumatoid arthritis, ulcerative colitis, and Crohn's disease. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H15ClN2O3S |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H15ClN2O3S/c23-15-10-12-17(13-11-15)29(27,28)25-20-14-21(24-16-6-2-1-3-7-16)22(26)19-9-5-4-8-18(19)20/h1-14,24H/b25-20- |
InChI-Schlüssel |
CXJJHVTYOUEXOE-QQTULTPQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4C2=O |
SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
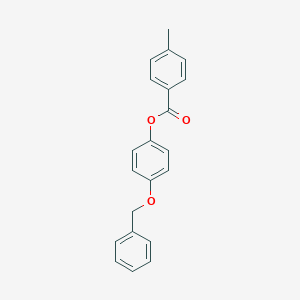

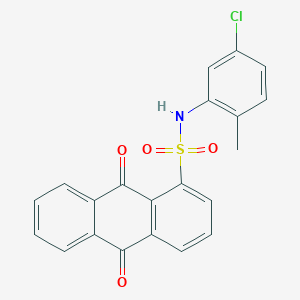
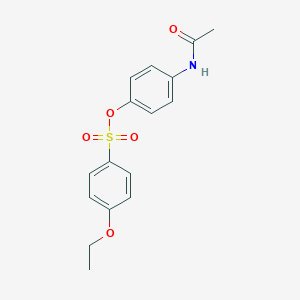
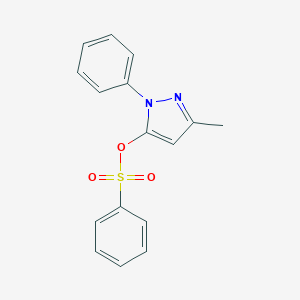
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)


